Droxidopa vs Midodrine: 76% Longer Median Treatment Persistence in Real-World Retrospective Analysis
In a retrospective real-world database analysis of 2305 droxidopa patients and 117,243 midodrine patients, median treatment persistence was significantly longer for droxidopa versus midodrine [1]. After adjustment for confounding factors, patients using droxidopa monotherapy were 16% more likely to remain persistent at any time point compared with patients using midodrine [1]. This difference translates to an additional 131 days of median treatment duration with droxidopa.
| Evidence Dimension | Median treatment persistence (time to first break in drug coverage of ≥45 days, capped at 365 days) |
|---|---|
| Target Compound Data | 303 days (95% CI: 274–325 days) |
| Comparator Or Baseline | Midodrine: 172 days (95% CI: 169–176 days) |
| Quantified Difference | 131 days longer median persistence (P < 0.001); 16% greater likelihood of persistence at any time point (P < 0.001) |
| Conditions | Retrospective cohort study using Symphony Health Solutions database; inclusion required pharmacy insurance claims in ≥16 consecutive quarters from mid-2014 to 2018 and active prescription ≥30 days |
Why This Matters
Longer real-world treatment persistence directly correlates with better patient outcomes and may inform formulary decisions regarding preferred first-line nOH therapy.
- [1] Kymes SM, Sullivan C, Jackson K, Raj SR. Real-world droxidopa or midodrine treatment persistence in patients with neurogenic orthostatic hypotension or orthostatic hypotension. Auton Neurosci. 2020;225:102659. View Source
